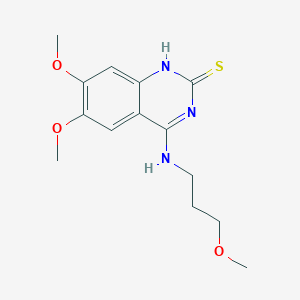
6,7-dimethoxy-4-(3-methoxypropylamino)-1H-quinazoline-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
DMQMT contains a total of 41 bonds, including 22 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, and 6 aromatic bonds. It also contains 2 six-membered rings, 1 ten-membered ring, 1 amidine derivative, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 2 ethers (aromatic) .Physical And Chemical Properties Analysis
DMQMT is a heterocyclic compound with a molecular formula of C14H19N3O3S and a molecular weight of 309.38. It contains a variety of bonds and functional groups, which contribute to its physical and chemical properties .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Research has been dedicated to the development of synthesis methods for quinazoline derivatives, offering insights into the chemical properties and structural variations that impact their potential applications. For instance, studies have detailed the synthesis of 5,6-dimethoxyquinazolin-2(1H)-ones through routes starting from o-vanillin, highlighting the formation of acid-labile dimers and exploring the spectral characteristics of these systems (J. Press et al., 1986). Similarly, efforts to synthesize 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one have been reported, with a focus on understanding the aromatic demethoxylation processes through theoretical and experimental studies (E. Sobarzo-Sánchez et al., 2006).
Biological Activities
Quinazoline derivatives have been examined for their antimicrobial, analgesic, and anti-inflammatory properties. Research designing and synthesizing novel quinazoline-4-one/4-thione derivatives aimed to explore their pharmacological activities, with some compounds showing promising results against microbes and in models of pain and inflammation (B. Dash et al., 2017). Additionally, the quest for potent antimalarial drugs has led to the synthesis of approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines, identifying compounds with high antimalarial activity as promising leads (Yuki Mizukawa et al., 2021).
Chemical Properties and Applications
The exploration of quinazoline derivatives extends to their chemical properties and potential applications in various fields. For example, the synthesis of new 5-hydroxyquinazoline derivatives from functionalized 5-acetyl-6-methylpyrimidines proposed a method for annulating the benzene ring, leading to compounds with potential applications in medicinal chemistry and beyond (A. Komkov et al., 2021).
Eigenschaften
IUPAC Name |
6,7-dimethoxy-4-(3-methoxypropylamino)-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-18-6-4-5-15-13-9-7-11(19-2)12(20-3)8-10(9)16-14(21)17-13/h7-8H,4-6H2,1-3H3,(H2,15,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBFVIANZMOYHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=S)NC2=CC(=C(C=C21)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

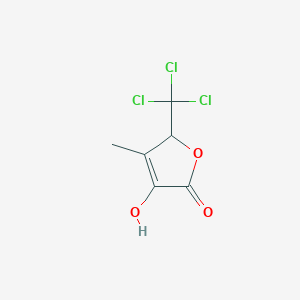
![5-[Benzyl(cyclopropyl)amino]pentan-2-one](/img/structure/B2430301.png)
![5-(4-Chlorophenyl)-6-methyl-4-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2430302.png)



![3-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2430307.png)
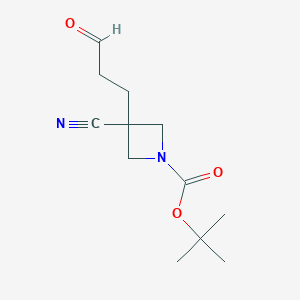
![Ethyl 2-[3-(methylthio)anilino]-2-oxoacetate](/img/structure/B2430310.png)
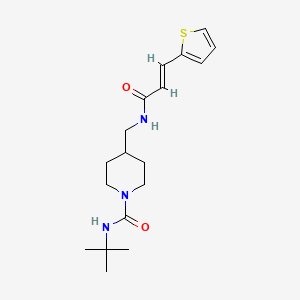
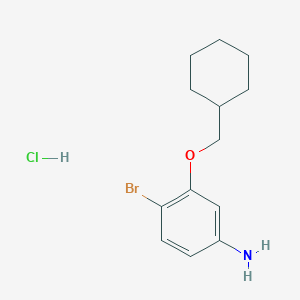
![2-Chloro-N-cyclopropyl-N-[1-(2-fluorophenyl)ethyl]acetamide](/img/structure/B2430315.png)
![N-(4-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2430316.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2430319.png)